An In-depth Technical Guide to Peroxy Orange 1: A Fluorescent Probe for Hydrogen Peroxide
An In-depth Technical Guide to Peroxy Orange 1: A Fluorescent Probe for Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxy Orange 1 (PO1) is a highly selective and cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells. Its mechanism relies on the H₂O₂-mediated oxidation of a boronate ester to a phenol, resulting in a significant increase in orange fluorescence. This property makes it a valuable tool for investigating the role of H₂O₂ in various cellular processes, including immune responses and growth factor signaling. This guide provides a comprehensive overview of Peroxy Orange 1, including its chemical structure, physicochemical and photophysical properties, detailed experimental protocols for its use, and its application in studying cellular signaling pathways.
Core Properties of Peroxy Orange 1
Peroxy Orange 1 is a rhodol-based fluorescent probe. Its chemical and physical properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2',3',6',7'-Tetrahydro-12'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[isobenzofuran-1(3H),9'-[1H,5H,9H]xantheno[2,3,4-ij]quinolizin]-3-one | |
| Alternative Names | PO1 | |
| CAS Number | 1199576-10-7 | |
| Molecular Formula | C₃₂H₃₂BNO₅ | |
| Molecular Weight | 521.41 g/mol | |
| Appearance | Solid | MedChemExpress |
| Solubility | Soluble to 10 mM in DMSO | |
| Storage | Store at -20°C, sealed, away from moisture and light | MedChemExpress |
Photophysical Properties
| Property | Peroxy Orange 1 (Boronate form) | Peroxy Orange 1 (Phenol form, after H₂O₂ reaction) | Reference |
| Excitation Wavelength (λex) | ~543 nm | ~543 nm | |
| Emission Wavelength (λem) | Weak | 565 nm (peak), range 545-750 nm | |
| Molar Extinction Coefficient (ε) | Data not available | Data not available | |
| Quantum Yield (Φ) | Data not available | Data not available | |
| Color of Fluorescence | Non-fluorescent | Bright Orange |
Chemical Structure and Mechanism of Action
The chemical structure of Peroxy Orange 1 features a boronate ester group that acts as a protecting group, rendering the molecule non-fluorescent. In the presence of hydrogen peroxide, the boronate group is selectively cleaved, leading to the formation of the highly fluorescent phenol derivative. This specific chemical transformation ensures high selectivity for H₂O₂ over other reactive oxygen species (ROS).
Figure 1. Mechanism of Peroxy Orange 1 activation by hydrogen peroxide.
Experimental Protocols
Synthesis of Peroxy Orange 1
A general synthetic scheme for Peroxy Orange 1 involves the treatment of the parent rhodol dye with N-phenyl bis(trifluoromethanesulfonamide) to yield the corresponding triflate derivative. This is followed by a palladium-mediated coupling with bis(pinacolato)diboron to furnish the final boronate-protected product.
Live Cell Imaging of Hydrogen Peroxide
The following protocol is adapted from Dickinson et al., J. Am. Chem. Soc. 2010, 132(16), 5906-5915.
3.2.1. Cell Culture
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RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle Medium (DMEM) with high glucose and GlutaMAX™, supplemented with 10% Fetal Bovine Serum (FBS).
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A431 cells are cultured in DMEM with GlutaMAX™, supplemented with 10% FBS.
3.2.2. Staining Protocol
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Prepare a stock solution of Peroxy Orange 1: Dissolve Peroxy Orange 1 in DMSO to a concentration of 1-10 mM.
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Prepare the loading solution: Dilute the Peroxy Orange 1 stock solution in the appropriate cell culture medium to a final concentration of 5 µM.
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Cell Loading:
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For imaging H₂O₂ production in response to oxidative stress in A431 cells, incubate the cells with 5 µM Peroxy Orange 1 for 40 minutes at 37 °C.
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For imaging H₂O₂ production in response to Epidermal Growth Factor (EGF) in A431 cells, incubate the cells with 5 µM Peroxy Orange 1 for 60 minutes at 37 °C. Add 500 ng/mL EGF for the final 40 minutes of incubation.
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For dual-color imaging in RAW 264.7 macrophages, incubate the cells with 5 µM Peroxy Orange 1 and 5 µM of a green-fluorescent hROS probe (e.g., APF) for 40-50 minutes at 37 °C.
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Induction of H₂O₂ Production (Optional):
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To induce an immune response in RAW 264.7 macrophages, add 1 µg/mL phorbol 12-myristate 13-acetate (PMA) for the final 20 minutes of incubation.
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To exogenously add H₂O₂, add 50 µM H₂O₂ for the final 20 minutes of incubation.
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Imaging:
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After incubation, wash the cells with fresh culture medium.
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Image the cells using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Excitation: ~543 nm, Emission: ~565-750 nm).
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Figure 2. General workflow for live cell imaging with Peroxy Orange 1.
Selectivity Profile
Peroxy Orange 1 exhibits high selectivity for hydrogen peroxide over other biologically relevant reactive oxygen species.
| Reactive Oxygen Species (100 µM) | Relative Fluorescence Response |
| Hydrogen Peroxide (H₂O₂) | High |
| Nitric Oxide (NO) (200 µM) | No significant response |
| Superoxide (O₂⁻) | No significant response |
| tert-Butyl Hydroperoxide | No significant response |
| Hypochlorite (OCl⁻) | No significant response |
| Hydroxyl Radical (•OH) | No significant response |
Application in Signaling Pathway Analysis: EGF Receptor Signaling
Peroxy Orange 1 has been successfully used to study the production of H₂O₂ downstream of Epidermal Growth Factor (EGF) receptor activation in A431 cells. Upon binding of EGF to its receptor (EGFR), a signaling cascade is initiated that leads to the production of intracellular H₂O₂. This H₂O₂ can then act as a second messenger to modulate the activity of downstream signaling proteins.
Figure 3. Simplified EGF signaling pathway leading to H₂O₂ production.
The use of Peroxy Orange 1 allows for the visualization of this localized H₂O₂ production, providing spatial and temporal information about this signaling event. For example, studies have shown that stimulation of A431 cells with EGF leads to a detectable increase in intracellular orange fluorescence when using Peroxy Orange 1.
Conclusion
Peroxy Orange 1 is a robust and highly selective fluorescent probe for the detection of hydrogen peroxide in living cells. Its bright orange fluorescence upon reaction with H₂O₂ and its compatibility with multicolor imaging experiments make it an invaluable tool for researchers in cell biology, immunology, and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of Peroxy Orange 1 in elucidating the complex roles of H₂O₂ in cellular signaling and pathophysiology.
